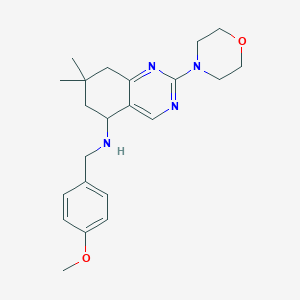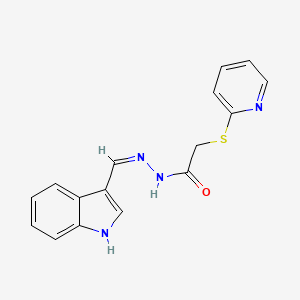![molecular formula C18H30N2O3 B6070090 2-{[3-(2-hydroxyethyl)-4-isobutyl-1-piperazinyl]methyl}-5-methoxyphenol](/img/structure/B6070090.png)
2-{[3-(2-hydroxyethyl)-4-isobutyl-1-piperazinyl]methyl}-5-methoxyphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[3-(2-hydroxyethyl)-4-isobutyl-1-piperazinyl]methyl}-5-methoxyphenol, also known as L-745,870, is a selective dopamine D4 receptor antagonist. It was first synthesized in the early 1990s and has since been used in various scientific research studies to investigate the role of dopamine D4 receptors in the body.
作用机制
2-{[3-(2-hydroxyethyl)-4-isobutyl-1-piperazinyl]methyl}-5-methoxyphenol acts as a competitive antagonist at the dopamine D4 receptor, blocking the binding of dopamine and preventing its downstream signaling pathways. This leads to a decrease in the activation of dopamine D4 receptors and a subsequent decrease in the physiological and biochemical effects mediated by these receptors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[3-(2-hydroxyethyl)-4-isobutyl-1-piperazinyl]methyl}-5-methoxyphenol are primarily related to its ability to block dopamine D4 receptors. Studies have shown that this can lead to changes in behavior, cognition, and emotion, as well as alterations in various physiological processes, such as blood pressure and heart rate.
实验室实验的优点和局限性
One advantage of using 2-{[3-(2-hydroxyethyl)-4-isobutyl-1-piperazinyl]methyl}-5-methoxyphenol in lab experiments is its selectivity for the dopamine D4 receptor, which allows for more precise investigation of the role of this receptor in various conditions. However, one limitation is that it may not accurately reflect the effects of dopamine D4 receptor blockade in vivo, as the compound may not penetrate the blood-brain barrier or may be rapidly metabolized.
未来方向
Future research directions for 2-{[3-(2-hydroxyethyl)-4-isobutyl-1-piperazinyl]methyl}-5-methoxyphenol may include investigating its potential therapeutic applications in various psychiatric and neurological disorders, such as schizophrenia and attention deficit hyperactivity disorder. Additionally, further studies may be needed to clarify the specific mechanisms underlying the effects of dopamine D4 receptor blockade and to develop more selective and potent compounds for this receptor.
合成方法
The synthesis of 2-{[3-(2-hydroxyethyl)-4-isobutyl-1-piperazinyl]methyl}-5-methoxyphenol involves several steps, including the reaction of 2-methoxyphenol with 3-(2-hydroxyethyl)-4-isobutylpiperazine, followed by the addition of formaldehyde and reduction with sodium borohydride. The resulting product is then purified through various chromatography techniques to obtain the final compound.
科学研究应用
2-{[3-(2-hydroxyethyl)-4-isobutyl-1-piperazinyl]methyl}-5-methoxyphenol has been widely used in scientific research to investigate the role of dopamine D4 receptors in various physiological and pathological conditions. For example, studies have shown that dopamine D4 receptors play a role in regulating behavior, cognition, and emotion, and 2-{[3-(2-hydroxyethyl)-4-isobutyl-1-piperazinyl]methyl}-5-methoxyphenol has been used to investigate the specific mechanisms involved in these processes.
属性
IUPAC Name |
2-[[3-(2-hydroxyethyl)-4-(2-methylpropyl)piperazin-1-yl]methyl]-5-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O3/c1-14(2)11-20-8-7-19(13-16(20)6-9-21)12-15-4-5-17(23-3)10-18(15)22/h4-5,10,14,16,21-22H,6-9,11-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRFUUMNAQGEMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCN(CC1CCO)CC2=C(C=C(C=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[1-(cyclopentylacetyl)-3-piperidinyl]methyl}-2,3-dimethoxybenzamide](/img/structure/B6070025.png)
![N-(3-isoxazolylmethyl)-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B6070029.png)
![1-(ethylsulfonyl)-N'-[(2-methyl-1H-indol-3-yl)methylene]-3-piperidinecarbohydrazide](/img/structure/B6070045.png)
![2-amino-1-(3-chlorophenyl)-4-[4-methoxy-3-(4-morpholinylmethyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B6070052.png)
![1-(4-methyl-1-piperazinyl)-3-(4-{[(2,2,2-trifluoroethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6070058.png)


![methyl 4-(3-{[(3,4-diethoxyphenyl)acetyl]amino}-1-benzofuran-2-yl)-4-oxobutanoate](/img/structure/B6070076.png)
![N-(4-{[(2-furoylamino)carbonothioyl]amino}phenyl)-2-furamide](/img/structure/B6070082.png)
![1-(2,2-diphenylethyl)-6,7-dimethoxy-2,2',3,3',5',6'-hexahydro-1H-spiro[isoquinoline-4,4'-pyran] hydrochloride](/img/structure/B6070088.png)
![7-cyclohexyl-3-(4-fluorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6070096.png)

![N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride](/img/structure/B6070106.png)
